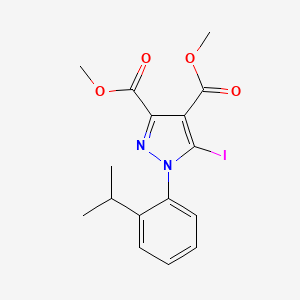
Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 5 and two ester groups at positions 3 and 4, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves a 1,3-dipolar cycloaddition reaction. One common method includes the reaction of 4-iodosydnone with dimethyl acetylenedicarboxylate (DMAD) under reflux in toluene for several hours. The reaction mixture is then evaporated, and the resulting oil is purified using column chromatography with dichloromethane as the solvent. The final product is crystallized from methanol to obtain white crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at position 5 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Ester Hydrolysis: The ester groups at positions 3 and 4 can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for ester hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the substituents.
Hydrolysis Products: Carboxylic acids derived from the ester groups.
科学的研究の応用
Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrazoles.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds
作用機序
The specific mechanism of action for dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The iodine atom and ester groups may influence the compound’s binding affinity and selectivity towards these targets, modulating biological activity.
類似化合物との比較
Similar Compounds
Dimethyl 1-(2-isopropylphenyl)pyrazole-3,4-dicarboxylate: Lacks the iodine atom at position 5.
5-Bromo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate: Contains a bromine atom instead of iodine.
Dimethyl 1-phenylpyrazole-3,4-dicarboxylate: Lacks the isopropyl group on the phenyl ring.
Uniqueness
Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the isopropyl group and ester functionalities further enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .
特性
CAS番号 |
618444-06-7 |
|---|---|
分子式 |
C16H17IN2O4 |
分子量 |
428.22 g/mol |
IUPAC名 |
dimethyl 5-iodo-1-(2-propan-2-ylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H17IN2O4/c1-9(2)10-7-5-6-8-11(10)19-14(17)12(15(20)22-3)13(18-19)16(21)23-4/h5-9H,1-4H3 |
InChIキー |
YYLAKKYTXHIWAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028776.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12028791.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12028812.png)
![N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12028817.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028820.png)
![6-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12028823.png)
![N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12028824.png)
![(5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12028831.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028846.png)

![2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028868.png)
![4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12028870.png)
![((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene](/img/structure/B12028879.png)
